Doxacurium chloride is a synthetic, long-acting, non-depolarizing neuromuscular blocking agent belonging to the class of bis-benzylisoquinolinium compounds. [, , ] In scientific research, Doxacurium chloride serves as a valuable tool for studying neuromuscular transmission, exploring structure-activity relationships of neuromuscular blocking agents, and developing novel muscle relaxants.
Doxacurium chloride is categorized as a neuromuscular-blocking drug, specifically within the non-depolarizing neuromuscular blockers class. It is primarily used to facilitate muscle relaxation during surgical procedures and mechanical ventilation. The compound was first synthesized in 1980 by researchers at Burroughs Wellcome Co., marking its entry into clinical practice in 1991 under the trade name Nuromax . The International Union of Pure and Applied Chemistry name for doxacurium chloride is N,N,N-Trimethyl-3-(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-aminium chloride.
The synthesis of doxacurium chloride involves several key steps:
The molecular structure of doxacurium chloride can be described as follows:
The InChI key for doxacurium chloride is NLMCNXZYBWXUTN-UHFFFAOYSA-M, which provides a unique identifier for its molecular structure.
Doxacurium chloride can participate in various chemical reactions:
Doxacurium chloride functions through competitive antagonism at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it inhibits acetylcholine from exerting its effect on muscle fibers:
Doxacurium chloride exhibits several notable physical and chemical properties:
The pharmacokinetics show that doxacurium has a bioavailability of 100% when administered intravenously, with a half-life ranging from 99 to 221 minutes depending on patient factors such as age and health status .
Doxacurium chloride is primarily utilized in medical settings:
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester compound with the systematic chemical name bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propyl] butanedioate dichloride. Its molecular formula is C₅₆H₇₈Cl₂N₂O₁₆, corresponding to a molecular weight of 1106.14 g·mol⁻¹ [2] [4]. The compound features a symmetrical dimeric structure formed through a succinic acid linker, which connects two identical benzyltetrahydroisoquinolinium moieties [1] [7]. Each monomeric unit contains:
The molecular configuration features two permanent positive charges distributed on the quaternary nitrogen atoms, separated by an optimal distance of approximately 19 Å. This inter-onium distance contributes significantly to its high affinity for nicotinic acetylcholine receptors at the neuromuscular junction [1] [7]. The succinate bridge provides conformational stability while the multiple methoxy groups influence both solubility and receptor binding interactions [4].
Doxacurium chloride exists as a mixture of three distinct stereoisomers due to chiral centers at the carbon atoms adjacent to the quaternary nitrogens in each benzyltetrahydroisoquinolinium unit. The pharmaceutical preparation comprises:
These stereoisomers exhibit significant differences in neuromuscular blocking potency. The meso isomer demonstrates approximately 1.5 times greater potency than the enantiomeric pair, attributable to its superior geometric compatibility with the nicotinic acetylcholine receptor's binding pocket [2]. This stereochemical specificity influences:
Table: Pharmacological Characteristics of Doxacurium Stereoisomers
Stereoisomer | Relative Potency | Receptor Dissociation Rate | Proportion in Mixture |
---|---|---|---|
R,S-S,R (meso) | 1.5× reference | Slowest | ~40% |
R,S-R,S | 1.0× reference | Intermediate | ~30% |
S,R-S,R | 1.0× reference | Intermediate | ~30% |
The stereochemical complexity necessitates precise manufacturing control to ensure consistent pharmacological effects across different production batches [2] [7].
Doxacurium chloride exhibits high hydrophilicity with an octanol-water partition coefficient (log P) of -3.2, indicating minimal lipid solubility [1] [7]. This property correlates with:
The compound demonstrates exceptional chemical stability in aqueous solutions across physiological pH ranges (pH 3-8) [7]. Its stability profile includes:
Table: Stability Profile of Doxacurium Chloride
Parameter | Conditions | Stability Outcome |
---|---|---|
pH Stability | 3.0-8.0 (25°C) | >98% intact after 30 days |
Plasma Half-Life | Human plasma (37°C) | 120-150 minutes |
Cholinesterase Hydrolysis | Purified human enzyme | 6% of succinylcholine rate |
Thermal Degradation | 60°C/24 hours | <5% degradation products |
The diester linkages, while theoretically susceptible to esterase cleavage, are sterically protected by adjacent bulky substituents, contributing to the compound's metabolic stability and prolonged duration of action [1] [7].
Doxacurium chloride belongs to the bisbenzyltetrahydroisoquinolinium class of neuromuscular blocking agents, a subclassification often erroneously termed "benzylisoquinolinium" in literature. This structural class includes both symmetric and asymmetric molecules with varying durations of action [2] [7]. Key structural differentiators include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7